![molecular formula C19H19N5O B12216791 3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12216791.png)
3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features an indole moiety linked to a triazolopyridine group via a propanamide chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazolopyridine moiety. The final step involves coupling these two intermediates through an amide bond formation.
Indole Derivative Preparation: The indole derivative can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Triazolopyridine Formation: The triazolopyridine moiety can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor.
Amide Bond Formation: The final step involves coupling the indole and triazolopyridine intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-CPBA (meta-chloroperoxybenzoic acid) to form oxindole derivatives.
Reduction: The compound can be reduced using reducing agents like LiAlH4 (lithium aluminum hydride) to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, DCM (dichloromethane), room temperature.
Reduction: LiAlH4, THF (tetrahydrofuran), reflux.
Substitution: Alkyl halides, DMF (dimethylformamide), elevated temperatures.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Alkylated indole or triazole derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has been studied for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes through π-π stacking and hydrogen bonding, while the triazolopyridine group can enhance binding affinity and specificity. This compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Known for their non-competitive α-glucosidase inhibitory activity.
4-(1H-1,2,4-triazol-1-yl) derivatives: Studied for their cytotoxic activities against cancer cell lines.
Uniqueness
3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is unique due to its combined indole and triazolopyridine structure, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19N5O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H19N5O/c25-19(9-8-14-13-21-16-6-2-1-5-15(14)16)20-11-10-18-23-22-17-7-3-4-12-24(17)18/h1-7,12-13,21H,8-11H2,(H,20,25) |
InChI Key |
ZMULWIIXLKONMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,4-dimethylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216722.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216727.png)
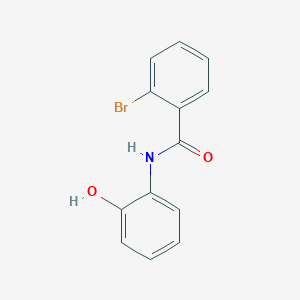
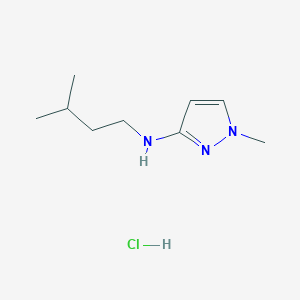
![N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B12216756.png)
![(2E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12216763.png)
![8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12216767.png)
![5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12216769.png)
![5-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12216771.png)
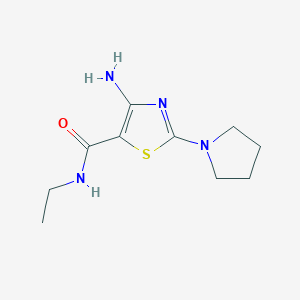
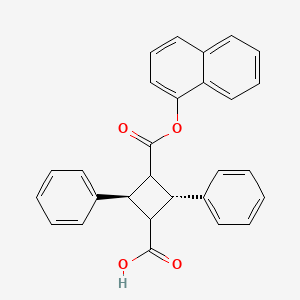
![3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione](/img/structure/B12216777.png)
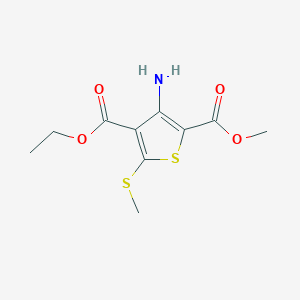
![5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B12216782.png)
